2-(2,6-Dioxopiperidin-3-YL)-1-oxoisoindoline-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(2,6-Dioxopiperidin-3-YL)-1-oxoisoindoline-5-carboxylic acid” is a chemical compound with the molecular weight of 317.3 . Its IUPAC name is (2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)glycine . The compound is typically stored at room temperature in an inert atmosphere .
Synthesis Analysis
Based on the available information, the compound has been used as a raw material in the synthesis of novel pomalidomide linked with diphenylcarbamide derivatives . The synthesis process involved several step reactions of substitution, click reaction, and addition reaction .Molecular Structure Analysis
The InChI code for the compound is 1S/C15H15N3O5/c19-12-5-4-11(14(22)17-12)18-7-9-8(15(18)23)2-1-3-10(9)16-6-13(20)21/h1-3,11,16H,4-7H2,(H,20,21)(H,17,19,22) . This code provides a unique representation of the compound’s molecular structure.Chemical Reactions Analysis
The compound has been involved in chemical reactions such as substitution, click reaction, and addition reaction during the synthesis of novel pomalidomide linked with diphenylcarbamide derivatives .Physical and Chemical Properties Analysis
The compound is a solid at room temperature . The compound should be stored in an inert atmosphere at room temperature .Applications De Recherche Scientifique
Novel Rhodanine Derivatives Synthesis
A study by Hanefeld et al. (1996) involved the synthesis of new rhodanine derivatives, including 3-(2,6-dioxopiperidin-1-yl) rhodanine, through the reaction of aminorhodanine with cyclic anhydrides (Hanefeld, Schlitzer, Debski, & Euler, 1996).
Immunosuppressive Activity
Barbieri et al. (2017) synthesized and evaluated hybrid mycophenolic acid derivatives, containing thalidomide/phthalimide subunits like 2,6-dioxopiperidin-1-yl, for immunosuppressive properties. These compounds exhibited enhanced anti-inflammatory abilities and reduced pro-inflammatory cytokines levels (Barbieri, Ercolin, Louat, Polesi, Chin, Zeppone, & Santos, 2017).
Efficient Synthesis Using OSU-6
Nammalwar et al. (2015) described an efficient synthesis of 3-oxoisoindolines from 2-carboxybenzaldehyde, TMSCN, and amines using OSU-6 as a catalyst. This method allowed the generation of substituted 3-oxoisoindoline-1-carbonitriles and carboxamides (Nammalwar, Muddala, Murie, & Bunce, 2015).
Spirocyclic 2,6-Dioxopiperazine Derivatives
González-Vera et al. (2005) synthesized chiral spirocyclic 2,6-dioxopiperazines from amino acid-derived alpha-quaternary alpha-amino nitriles using a base-mediated cyclization process (González-Vera, García-López, & Herranz, 2005).
Photodegradable Carbonate Units for UV Lithography
Huh et al. (2009) developed a photo-patternable cross-linked epoxy system containing photodegradable carbonate units like bis(2-(oxiran-2-ylmethyl)-1,3-dioxoisoindolin-5-yl) carbonate. This system could be utilized in deep UV lithography applications (Huh, Ok, Cha, Yoon, Lee, & Lee, 2009).
Antimicrobial Activity of Derivatives
Bedair et al. (2006) synthesized 4-aminophenylacetic acid derivatives, including (dioxoisoindolin-2-yl)phenylacetic acid, and evaluated their antimicrobial activities, finding some compounds with promising results (Bedair, Ali, El-Agrody, Eid, El-Nassag, & El-Sherbeny, 2006).
Anti-Inflammatory Agents Synthesis and Evaluation
Nikalje et al. (2015) synthesized a series of novel 2-(3-(2-(1,3-dioxoisoindolin-2-yl) acetamido)-4-oxo-2-phenylthiazolidin-5-yl) acetic acid derivatives and evaluated them as anti-inflammatory agents. These compounds showed promising activity in both in vitro and in vivo models (Nikalje, Hirani, & Nawle, 2015).
Mécanisme D'action
Target of Action
The primary target of 2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindoline-5-carboxylic Acid is Cereblon (CRBN) . Cereblon is a protein that plays a crucial role in various biological processes, including limb outgrowth and the formation of the neural tube during embryonic development .
Mode of Action
The compound interacts with its target, Cereblon, by binding to it . This binding can modulate the activity of Cereblon, leading to changes in the downstream processes that Cereblon is involved in . .
Biochemical Pathways
The biochemical pathways affected by this compound are those in which Cereblon plays a part. Given Cereblon’s role in embryonic development, it is likely that the compound affects pathways related to cell growth and differentiation . The downstream effects of these changes could potentially include alterations in the development and function of various tissues and organs.
Result of Action
The molecular and cellular effects of the compound’s action are likely to be diverse, given the wide range of processes that Cereblon is involved in . These effects could potentially include changes in cell growth and differentiation, as well as alterations in the development and function of various tissues and organs.
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause less serious health hazards . The hazard statements associated with the compound are H302, H315, H319, and H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Orientations Futures
While specific future directions for this compound are not mentioned in the search results, it’s worth noting that similar compounds have been used in the development of protein degradation drugs . This suggests potential future applications in the field of medicinal chemistry, particularly in the development of new treatments for diseases like cancer .
Propriétés
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O5/c17-11-4-3-10(12(18)15-11)16-6-8-5-7(14(20)21)1-2-9(8)13(16)19/h1-2,5,10H,3-4,6H2,(H,20,21)(H,15,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMBNTSFSFRJPGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2171780-01-9 |
Source
|
Record name | 2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.